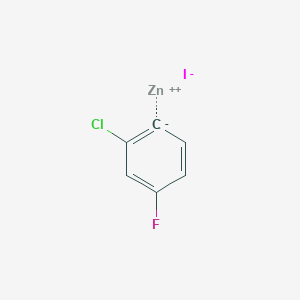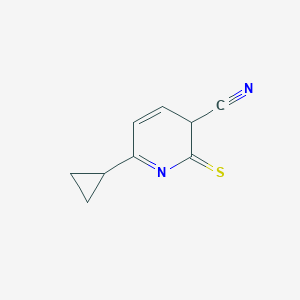
6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopropyl group, a sulfanylidene group, and a pyridine ring with a carbonitrile substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-sulfanylpyridine-3-carbonitrile
- 6-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6-7H,1-2H2 |
InChI Key |
QWGJZYAQSPYKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=S)C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



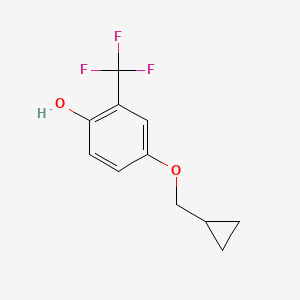


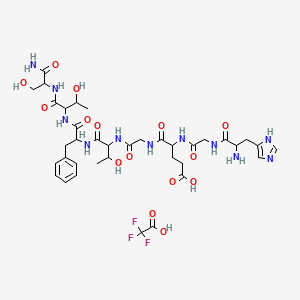
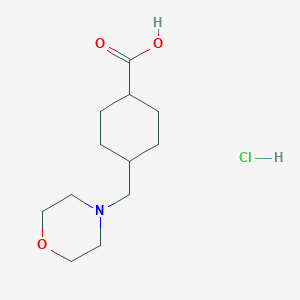

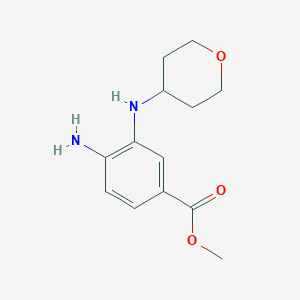
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
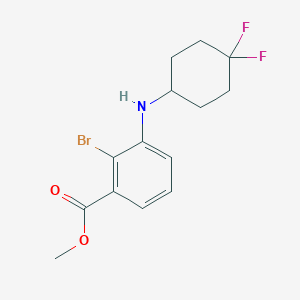


![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
